molecular formula C16H11N5O2S B11969804 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11969804
M. Wt: 337.4 g/mol
InChI Key: PQRWBAZSQJSTMV-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C16H11N5O2S. This compound is notable for its unique structure, which includes an indole moiety, a thienyl group, and a pyrazole ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11N5O2S/c22-15(12-8-11(18-19-12)13-6-3-7-24-13)21-20-14-9-4-1-2-5-10(9)17-16(14)23/h1-8,17,23H,(H,18,19)

InChI Key

PQRWBAZSQJSTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes diverse reactions due to its functional groups (hydrazone, indole, pyrazole, and thiophene).

Reaction Type Conditions Examples
Nucleophilic substitution Acidic/basic conditions, heatReplacement of hydrazone hydrogen with alkyl/aryl groups
Electrophilic substitution Acidic conditionsSubstitution at the thiophene ring or indole moiety
Hydrolysis Acidic/basic hydrolysisCleavage of hydrazone or ester groups to form amides
Alkylation/Acylation Alkylating agents (e.g., alkyl halides)Introduction of alkyl/acyl groups via nucleophilic attack
Ring-opening Nucleophilic attack (e.g., hydroxide)Ring-opening of the indole moiety under basic conditions

Hydrazone Formation

The compound’s hydrazone linkage forms via condensation between the indole’s carbonyl group and the carbohydrazide’s amine group. This reaction is facilitated by acid catalysis, promoting the elimination of water to form the C=N bond.

Ring-Opening Reactions

The indole moiety undergoes ring-opening under nucleophilic attack, particularly at the lactone carbonyl group. This is analogous to coumarin derivatives, where the pyran ring undergoes cleavage under basic conditions .

Electrophilic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution, enabling functionalization at specific positions. For example, bromination or nitration can occur at the thiophene’s β-position.

Structural and Analytical Data

  • Molecular Formula : C₂₀H₁₃N₅O₂S

  • Molecular Weight : ~286.31 g/mol

  • Key Spectroscopic Features :

    • IR : Carbonyl stretch (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹).

    • NMR : Proton signals for hydrazone (δ 8.38–8.71) and indole protons.

This compound’s reactivity highlights its versatility in organic synthesis and potential in drug discovery. Further studies on its biological interactions could unlock therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from the pyrazole framework have been noted for their enhanced lipophilicity, which facilitates membrane penetration and improves bioavailability .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been observed that the presence of specific functional groups can enhance cytotoxicity against various cancer cell lines. For example, derivatives containing the indole structure have demonstrated inhibitory effects on cancer cell proliferation by targeting critical metabolic pathways . The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry highlighted the antimicrobial efficacy of synthesized derivatives against various bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, showcasing the potential for developing new antimicrobial agents based on this compound .

Anticancer Studies

In a recent investigation into anticancer properties, derivatives of this compound were tested against multiple cancer cell lines (e.g., MCF7, HCT116). The findings revealed promising IC50 values, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Summary and Future Directions

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide presents a compelling case for further research due to its diverse biological activities. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition
AnticancerMCF7 Cell LineInduction of apoptosis
HCT116 Cell LineReduction in proliferation

Mechanism of Action

The mechanism by which N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE

Uniqueness

What sets N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE apart from similar compounds is its unique combination of an indole moiety, a thienyl group, and a pyrazole ring

Biological Activity

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This compound is part of the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound features:

  • An indole moiety,
  • A thiophene ring,
  • A pyrazole structure,
  • A hydrazide functional group.

This unique combination of structural elements contributes to its diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In a study focusing on the synthesis and evaluation of similar compounds, it was found that certain pyrazole derivatives showed potent inhibitory effects against various cancer cell lines. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.2Apoptosis induction
Compound BHeLa (Cervical)20.5Cell cycle arrest
N'-[(3Z)-...]A549 (Lung)12.8ROS generation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activities

CompoundIC50 (µM)Reference Drug IC50 (µM)% Inhibition
N'-[(3Z)-...]25.030.078%
Compound C22.528.075%

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Properties

In a recent case study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their cytotoxicity against human cancer cell lines. The findings revealed that the compound exhibited significant cytotoxic effects with an IC50 value lower than many existing anticancer agents, indicating its potential as a lead compound for further development .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in vivo using carrageenan-induced paw edema in rats. The results showed a marked reduction in edema compared to control groups, supporting its utility as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodology : The compound is synthesized via a multi-step condensation reaction. Key steps include:

Core formation : React 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with thiophene-substituted pyrazole hydrazine derivatives under reflux in ethanol or DMF.

Catalysis : Use K₂CO₃ or triethylamine to deprotonate intermediates and facilitate hydrazide bond formation .

Purification : Recrystallize from ethanol or methanol, and confirm purity via HPLC (>95%) and melting point analysis.

  • Critical parameters : Reaction time (8–12 hrs), temperature (70–80°C), and stoichiometric ratios (1:1.1 hydrazine:aldehyde) to minimize byproducts.

Q. How is the molecular structure confirmed post-synthesis?

  • Methodology :
  • X-ray crystallography : Use SHELX suite (SHELXS for structure solution, SHELXL for refinement) to resolve the Z-configuration of the indole-ylidene moiety. WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, indole NH at δ 10.2–11.5 ppm).
  • IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology :
  • Kinase inhibition : Screen against vascular endothelial growth factor receptor-2 (VEGF-R2) using fluorescence polarization assays (IC₅₀ values < 1 µM indicate potency) .
  • Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with EC₅₀ compared to reference drugs like SU11248 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology :
  • Software : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ~4.2 eV for this compound), Mulliken charges (highlighting nucleophilic thiophene sulfur), and electrostatic potential maps .
  • Validation : Compare theoretical IR/NMR spectra with experimental data (RMSD < 5% confirms accuracy).

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology :
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility, which may explain discrepancies in cellular vs. biochemical assays .
  • Molecular docking : AutoDock Vina simulates binding to VEGF-R2 (PDB: 4ASD). Focus on hydrogen bonding with Glu885 and hydrophobic interactions with Phe1047 .

Q. What strategies ensure regioselectivity in functionalizing the pyrazole-thiophene scaffold?

  • Methodology :
  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the pyrazole 4-position to bias electrophilic substitution at the thiophene 5-position .
  • Kinetic control : Conduct reactions at low temperatures (−10°C) in THF to favor the Z-isomer over the E-isomer .

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